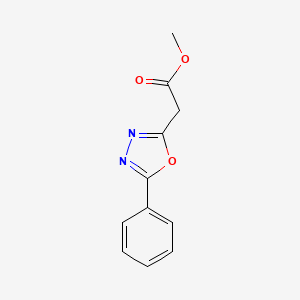

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-15-10(14)7-9-12-13-11(16-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVUNXCYGNIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of benzophenone hydrazide with carbon disulfide and potassium hydroxide in ethanol to form the intermediate potassium salt. This intermediate is then refluxed with methyl bromoacetate in ethanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to interact with multiple pathways makes it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly sensitive to substituents. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Key Research Findings

- Antibacterial Superiority: Pyrrole-ligated oxadiazoles (e.g., 1a) show MIC values 4–8× lower than the parent compound against Gram-positive pathogens .

- Biofilm Inhibition: Compound 1771, with a naphthofuran group, reduces dual-species biofilm biomass by 70% at 4.68 µM .

- Toxicity Profile: Ethyl sulfanyl derivatives exhibit lower cytotoxicity (IC₅₀ > 100 µM) compared to chlorophenyl analogues (IC₅₀ ~20 µM) .

Biological Activity

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an oxadiazole ring fused with a phenyl group and an acetate moiety. Its molecular formula is with a molecular weight of approximately 218.21 g/mol. The unique structural characteristics of this compound contribute to its reactivity and biological properties, making it a valuable subject in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways that are crucial for cancer cell survival .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory and analgesic properties. It may also exhibit antiviral effects, although further research is needed to fully elucidate these activities .

The biological effects of this compound are primarily attributed to its ability to interact with various biological macromolecules. The compound can bind to enzyme active sites, disrupting their function and leading to downstream effects on cellular pathways. This interaction is crucial for its anticancer and antimicrobial activities .

Synthesis Methods

This compound can be synthesized through several methods:

-

Cyclization of Benzophenone Hydrazide : This method involves the reaction of benzophenone hydrazide with carbon disulfide and potassium hydroxide in ethanol to form an intermediate that is subsequently reacted with methyl bromoacetate.

Reaction Scheme :

- Industrial Production : On a larger scale, continuous flow reactors may be employed to enhance yield and purity while adhering to green chemistry principles .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, supporting its potential as an effective antimicrobial agent .

Research on Anticancer Effects

In another study reported in Cancer Letters, the compound was shown to induce apoptosis in breast cancer cell lines through caspase activation pathways. The findings suggest that this compound could serve as a promising candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | Antimicrobial | |

| 5-Benzylideneamino-1,3,4-thiadiazole | Anticancer | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Antimicrobial |

This table illustrates variations among oxadiazole derivatives and their respective biological activities.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via cyclocondensation or S-alkylation reactions. For example, S-alkylation of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole with methyl acetoacetate derivatives under reflux in tetrahydrofuran (THF) is a common route . Optimization can involve microwave-assisted synthesis to reduce reaction time and improve yields compared to conventional heating, as demonstrated in analogous oxadiazole syntheses . Catalytic amounts of methanesulfonic acid or other Brønsted acids may enhance reaction efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Look for signals corresponding to the oxadiazole ring (e.g., aromatic protons at δ 7.4–8.5 ppm) and the acetate methyl group (δ 3.6–3.8 ppm) .

- FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₁H₁₀N₂O₃) .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

Silica gel column chromatography using ethyl acetate/n-hexane (20–30% ethyl acetate) is effective for isolating the compound, as demonstrated for structurally similar oxadiazoles . Recrystallization from polar solvents like methanol or DMSO may further enhance purity .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311G++(d,p)) can optimize molecular geometry and compute vibrational frequencies, which are validated against experimental IR/NMR data . Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps to predict reactivity, while electrostatic potential maps identify nucleophilic/electrophilic sites . For accurate thermochemical data, hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 functional) are recommended .

Advanced: What methodologies are employed to analyze the coordination behavior of this compound with transition metals, and how are these complexes characterized?

Answer:

The oxadiazole’s nitrogen and sulfur atoms can coordinate with metals like Ni²⁺, Cu²⁺, or Zn²⁺. Characterization involves:

- Molar conductance : To determine electrolytic nature (e.g., 1:1 electrolyte behavior).

- Magnetic measurements : To assign geometry (tetrahedral vs. square planar) .

- Spectroscopy : UV-Vis (d-d transitions), EPR (for Cu²⁺), and thermal analysis (decomposition patterns) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL .

Advanced: How can researchers investigate the bioactivity of this compound derivatives, and what assays are appropriate for evaluating cytotoxicity and DNA interactions?

Answer:

- DNA interaction studies : Gel electrophoresis to assess cleavage efficiency (e.g., plasmid DNA degradation by Cu²⁺ complexes) .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HCT-15, HeLa) to determine IC₅₀ values .

- Molecular docking : Simulate binding interactions with targets like DNA topoisomerase using AutoDock or Schrödinger .

Advanced: What strategies are used to resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

Answer:

- Structural validation : Use X-ray crystallography (SHELX suite) to confirm bond lengths/angles and resolve ambiguities .

- Computational validation : Compare experimental NMR/IR data with DFT-calculated spectra .

- Reproducibility : Standardize reaction conditions (solvent, catalyst, temperature) and employ high-resolution mass spectrometry (HRMS) for molecular confirmation .

Advanced: How do solvent polarity and reaction medium influence the synthesis and reactivity of this compound?

Answer:

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in S-alkylation reactions, while protic solvents (e.g., methanol) may stabilize intermediates . Ultrasound irradiation can accelerate reactions by improving mass transfer, as shown in analogous bis-heterocycle syntheses . Solubility studies in DMSO or methanol aid in selecting recrystallization solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.